molecular formula C13H14N2O B7853586 2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile

2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile

Cat. No.: B7853586
M. Wt: 214.26 g/mol
InChI Key: FNUVUUPRYIYVRL-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile is an organic compound with the molecular formula C13H14N2O. This compound is known for its unique chemical structure, which includes a dimethylamino group, a methylene bridge, and a nitrile group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile typically involves the reaction of 4-methylbenzaldehyde with dimethylformamide dimethyl acetal (DMFDMA) under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylene]-3-(4-chlorophenyl)-3-oxo-propanenitrile
  • 2-[(Dimethylamino)methylene]-3-(4-biphenyl)-3-oxo-propanenitrile

Uniqueness

2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)13(16)12(8-14)9-15(2)3/h4-7,9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUVUUPRYIYVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654086
Record name 3-(Dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96232-41-6
Record name 3-(Dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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